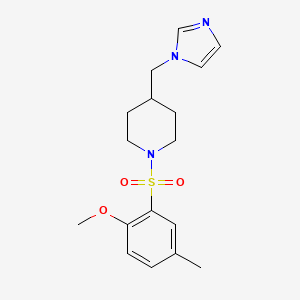

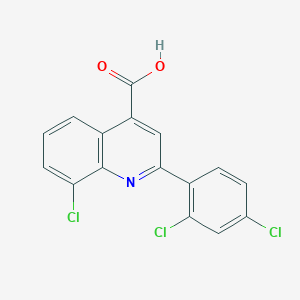

![molecular formula C14H9ClF3NO B2536265 2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 460315-21-3](/img/structure/B2536265.png)

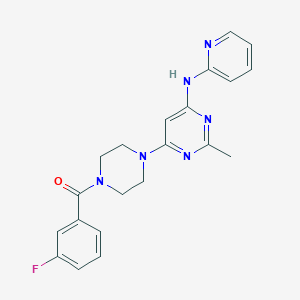

2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

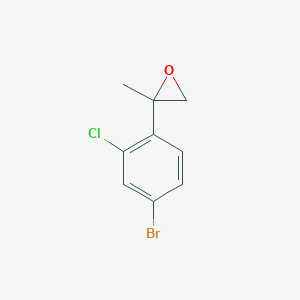

Spectroscopic and Theoretical Studies

Compounds similar to "2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol" have been subject to extensive spectroscopic and theoretical studies, aiming at understanding their molecular structures and properties. For instance, Demirtaş et al. (2018) characterized new salicylideneaniline derivative compounds through single crystal X-ray diffraction, IR spectroscopy, and theoretical methods, highlighting their potential in materials science due to their unique molecular geometries and electronic properties Demirtaş, N. Dege, E. Ağar, & S. G. Uzun, 2018.

Photoluminescence Properties

Research has also focused on the photoluminescence properties of similar compounds, exploring their potential in optoelectronics and fluorescence applications. Eskikanbur et al. (2015) described the preparation, characterization, and the photoluminescence properties of novel azo-azomethines, indicating their use in the development of new materials for optical applications Eskikanbur, K. Sayın, M. Kose, H. Zengin, V. McKee, & M. Kurtoglu, 2015.

Corrosion Inhibition

Some studies have explored the application of Schiff base compounds as corrosion inhibitors, which is crucial for protecting metals in industrial applications. Behpour et al. (2008) examined the inhibitory effect of Schiff bases on corrosion of mild steel in hydrochloric acid solution, suggesting their potential in enhancing the lifespan and durability of metals in corrosive environments Behpour, S. M. Ghoreishi, N. Soltani, M. Salavati‐Niasari, M. Hamadanian, & A. Gandomi, 2008.

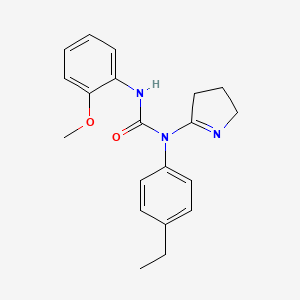

Molecular Docking and Bioactivity Studies

Additionally, molecular docking and bioactivity studies of similar compounds have been conducted to explore their interactions with biological targets. Kusmariya and Mishra (2015) reported on the synthesis, DFT, docking, and fluorescence studies of Schiff base organic compounds, providing insights into their potential applications in medicinal chemistry and drug design Kusmariya & Mishra, 2015.

Propiedades

IUPAC Name |

2-[[4-chloro-2-(trifluoromethyl)phenyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO/c15-10-5-6-12(11(7-10)14(16,17)18)19-8-9-3-1-2-4-13(9)20/h1-8,20H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAAIRAJCHKWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)Cl)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethylphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2536194.png)

![N-Propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2536195.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2536201.png)

![2-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2536204.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2536205.png)